Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2-(4-fluorophenyl)acetic acid with 5-phenylthiophene-2-carboxylic acid chloride in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) to form the amide bond. The resulting product is then esterified using ethanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution may involve nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is unique due to its specific structural features. Similar compounds include:
Ethyl 2-(4-fluorophenyl)-5-methoxybenzofuran-3-carboxylate: This compound differs in the presence of a methoxy group instead of the thiophene ring.
Ethyl 2-(4-fluorophenyl)-5-methylthiophene-2-carboxylate: This compound has a methyl group instead of a phenyl group on the thiophene ring.
Properties
IUPAC Name |
ethyl 3-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c1-2-26-21(25)20-17(13-18(27-20)15-6-4-3-5-7-15)23-19(24)12-14-8-10-16(22)11-9-14/h3-11,13H,2,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEKXMMTKSHKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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